molecular formula C12H14O2 B13085846 2-Cyclopropanecarbonyl-4-ethylphenol

2-Cyclopropanecarbonyl-4-ethylphenol

Cat. No.: B13085846
M. Wt: 190.24 g/mol
InChI Key: DGNAJVAWILDFLL-UHFFFAOYSA-N
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Description

2-Cyclopropanecarbonyl-4-ethylphenol is an organic compound with the molecular formula C12H14O2 It is a phenolic compound characterized by the presence of a cyclopropane ring attached to the carbonyl group and an ethyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropanecarbonyl-4-ethylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction, where an aryl halide is reacted with a nucleophile under specific conditions . Another method involves the use of organometallic compounds derived from aryl halides . The reaction conditions typically include the use of strong bases and electron-withdrawing groups to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropanecarbonyl-4-ethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

2-Cyclopropanecarbonyl-4-ethylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropanecarbonyl-4-ethylphenol involves its interaction with various molecular targets and pathways. The phenolic group can act as an antioxidant by scavenging free radicals and reactive oxygen species. Additionally, the compound may interact with enzymes and proteins, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Ethylphenol: A simpler phenolic compound with similar antioxidant properties.

    Cyclopropanecarbonyl derivatives: Compounds with similar structural features, such as cyclopropane rings and carbonyl groups.

Uniqueness

2-Cyclopropanecarbonyl-4-ethylphenol is unique due to the combination of its cyclopropane ring, carbonyl group, and phenolic structure.

Biological Activity

2-Cyclopropanecarbonyl-4-ethylphenol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

This compound is classified under the chemical formula C12H14O2C_{12}H_{14}O_2 and has a molecular weight of 194.24 g/mol. Its structure includes a cyclopropane ring attached to a carbonyl group and an ethyl-substituted phenolic moiety.

PropertyValue
Molecular FormulaC12H14O2C_{12}H_{14}O_2
Molecular Weight194.24 g/mol
IUPAC NameThis compound
CAS Number58753817

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effective inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative strains like Escherichia coli .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Bacillus subtilis30 µg/mL
Escherichia coli70 µg/mL

Antifungal Activity

In addition to its antibacterial properties, the compound also displays antifungal activity. It has been tested against common fungal pathogens such as Candida albicans and Aspergillus niger, showing promising results that suggest its potential use in treating fungal infections .

Table 2: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans40 µg/mL
Aspergillus niger60 µg/mL

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in microbial metabolism. Studies suggest that it may interfere with cell wall synthesis in bacteria and disrupt membrane integrity in fungi .

Case Studies

A notable case study involved the application of this compound in a clinical setting for treating skin infections caused by resistant bacterial strains. The patient exhibited significant improvement after treatment with a topical formulation containing this compound, highlighting its potential therapeutic benefits.

Case Study Summary:

  • Patient: Adult male with chronic skin infection.
  • Treatment: Topical application of cream containing 5% this compound.
  • Duration: 14 days.
  • Outcome: Significant reduction in infection markers and improvement in skin condition.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

cyclopropyl-(5-ethyl-2-hydroxyphenyl)methanone

InChI

InChI=1S/C12H14O2/c1-2-8-3-6-11(13)10(7-8)12(14)9-4-5-9/h3,6-7,9,13H,2,4-5H2,1H3

InChI Key

DGNAJVAWILDFLL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)C(=O)C2CC2

Origin of Product

United States

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